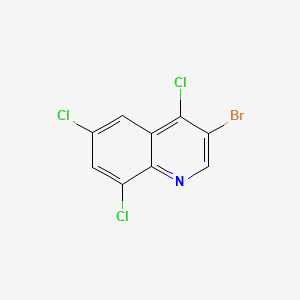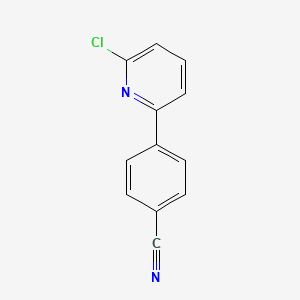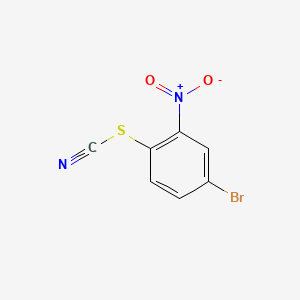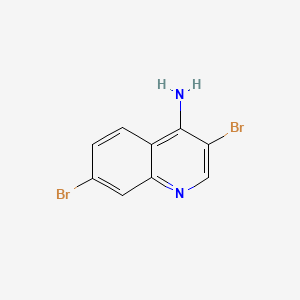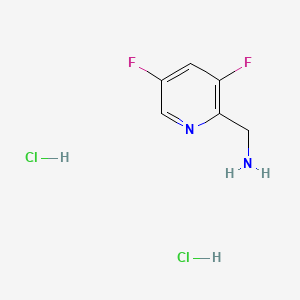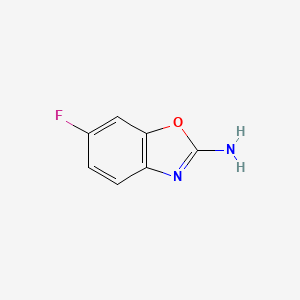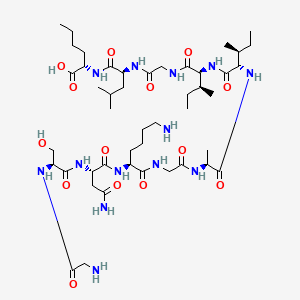
Gsnkgaiigl-nle
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine-Serine-Asparagine-Lysine-Glycine-Alanine-Isoleucine-Isoleucine-Glycine-Leucine-Norleucine (Gsnkgaiigl-nle) is a synthetic peptide derived from the beta-amyloid (25-35) fragment. This compound is notable for its substitution of methionine with norleucine at position 35, which renders it non-toxic compared to its parent peptide. This modification is significant in the study of neurodegenerative diseases, particularly Alzheimer’s disease, as it helps in understanding the role of beta-amyloid toxicity in neuronal damage .
科学的研究の応用
Gsnkgaiigl-nle has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide in studies of peptide synthesis and modification techniques.
Biology: The compound is employed in research on protein-protein interactions and peptide-based drug design.
Medicine: this compound is significant in Alzheimer’s disease research, where it helps in understanding the mechanisms of beta-amyloid toxicity and the development of potential therapeutic agents.
作用機序
Target of Action
Gsnkgaiigl-nle is a fragment of the Beta Amyloid peptide, specifically Beta Amyloid (25-35) with a Norleucine (Nle) substitution . The primary target of this compound is the Beta Amyloid (1-40) & (1-42) peptides found in cultured hippocampal neurons . These peptides are implicated in the pathogenesis of Alzheimer’s disease, and their toxicity is crucial for the disease’s progression .
Mode of Action
The compound this compound interacts with its targets by replacing the Methionine at position 35 (Met35) in the Beta Amyloid peptide . Met35 is necessary for the toxicity of the full-length Beta Amyloid peptides to cultured hippocampal neurons . The replacement of Met35 with Nle in the Beta Amyloid fragment renders these peptides non-toxic .
Biochemical Pathways
By rendering the Beta Amyloid peptides non-toxic, this compound may disrupt the pathological processes leading to neuronal damage in Alzheimer’s disease .
Result of Action
The primary result of this compound’s action is the reduction of toxicity of Beta Amyloid peptides in cultured hippocampal neurons . This could potentially alleviate the neuronal damage associated with Alzheimer’s disease.
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, as suggested by the recommended storage conditions of -20 °C or below
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gsnkgaiigl-nle involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being deprotected before the next one is added. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The reaction conditions typically involve the use of N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity required for research and therapeutic applications .
化学反応の分析
Types of Reactions
Gsnkgaiigl-nle primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of peptide bonds. Oxidation reactions, particularly involving the norleucine residue, can result in the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) at elevated temperatures, while basic hydrolysis employs sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or performic acid are commonly used to oxidize the norleucine residue.
Major Products
Hydrolysis: The major products of hydrolysis are the individual amino acids or smaller peptide fragments.
Oxidation: Oxidation of norleucine results in the formation of norleucine sulfoxide or norleucine sulfone.
類似化合物との比較
Similar Compounds
Beta-amyloid (25-35): The parent peptide from which Gsnkgaiigl-nle is derived. It is toxic to neuronal cells due to the presence of methionine at position 35.
Beta-amyloid (1-40) and (1-42): Longer fragments of beta-amyloid that are also associated with neurotoxicity and Alzheimer’s disease.
Uniqueness
This compound is unique due to the substitution of methionine with norleucine, which renders it non-toxic. This modification allows researchers to study the non-toxic effects of beta-amyloid fragments, providing insights into the mechanisms of neurodegeneration without the confounding factor of toxicity .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H83N13O14/c1-9-12-15-29(46(72)73)56-41(67)30(18-24(4)5)53-36(64)22-51-44(70)37(25(6)10-2)59-45(71)38(26(7)11-3)58-39(65)27(8)52-35(63)21-50-40(66)28(16-13-14-17-47)55-42(68)31(19-33(49)61)57-43(69)32(23-60)54-34(62)20-48/h24-32,37-38,60H,9-23,47-48H2,1-8H3,(H2,49,61)(H,50,66)(H,51,70)(H,52,63)(H,53,64)(H,54,62)(H,55,68)(H,56,67)(H,57,69)(H,58,65)(H,59,71)(H,72,73)/t25-,26-,27-,28-,29-,30-,31-,32-,37-,38-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCIWMFUJJNEFD-WZBQLBBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H83N13O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
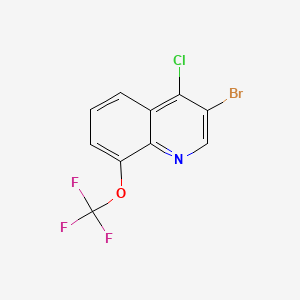
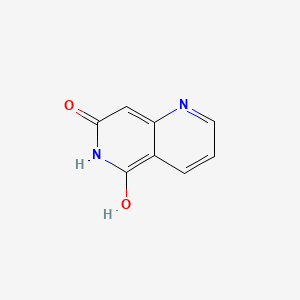
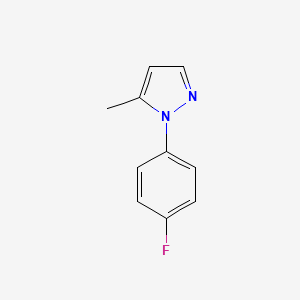
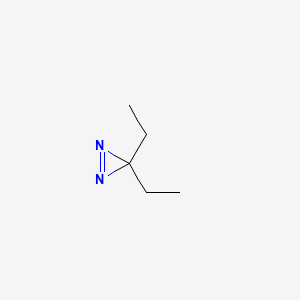
![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598452.png)
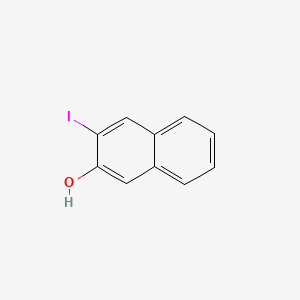
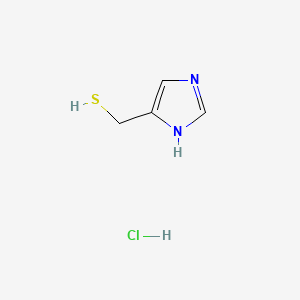
![6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B598455.png)
